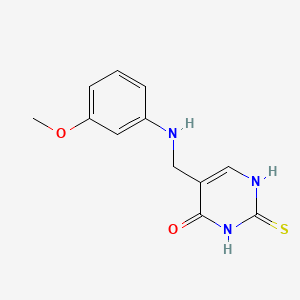
5-(m-Anisidinomethyl)-2-thiouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an aminomethyl group, and a thioxo-dihydropyrimidinone core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-methoxyaniline with formaldehyde to form the intermediate 3-methoxybenzylamine. This intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous-flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the industrial production process.
化学反应分析
Types of Reactions
5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(((3-Hydroxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Reduction: Formation of 5-(((3-Methoxyphenyl)amino)methyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes, including the production of polymers and coatings.
作用机制
The mechanism of action of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group allows for binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds with active site residues. The thioxo-dihydropyrimidinone core can participate in various interactions, including covalent bonding with nucleophilic residues.
相似化合物的比较
Similar Compounds
- 5-(((3-Hydroxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-(((3-Methoxyphenyl)amino)methyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one
- 5-(((3-Methoxyphenyl)amino)methyl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
The uniqueness of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various scientific and industrial uses.
属性
CAS 编号 |
89665-67-8 |
|---|---|
分子式 |
C12H13N3O2S |
分子量 |
263.32 g/mol |
IUPAC 名称 |
5-[(3-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-4-2-3-9(5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |
InChI 键 |
PFPPSXDTTCAQQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NCC2=CNC(=S)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





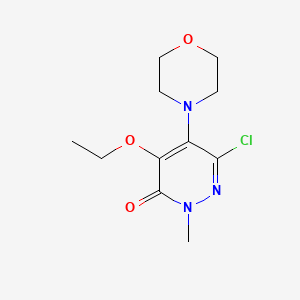
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
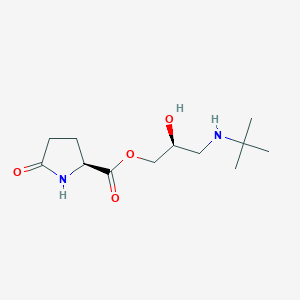
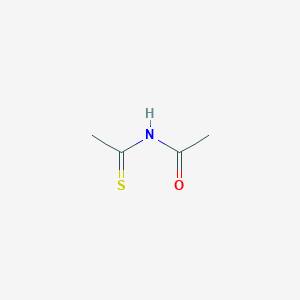
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
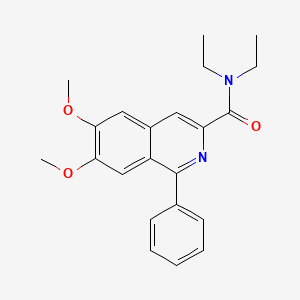

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

